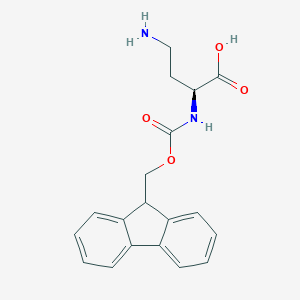

Fmoc-dab-oh

Descripción general

Descripción

Fmoc-dab-oh is a compound commonly used in peptide synthesis. It is a derivative of amino acids, specifically designed to protect the amino group during chemical reactions. This compound is often utilized in the synthesis of peptides and proteins due to its stability and ease of removal under specific conditions.

Aplicaciones Científicas De Investigación

Fmoc-dab-oh has several scientific research applications:

Chemistry: It is used in the synthesis of peptides and proteins, serving as a protective group for amino acids.

Biology: It is used in the study of protein structure and function, as well as in the development of peptide-based drugs.

Medicine: It is used in the synthesis of peptide-based therapeutics, which can target specific diseases or conditions.

Industry: It is used in the production of high-purity peptides for research and pharmaceutical applications.

Mecanismo De Acción

Target of Action

Fmoc-Dab-Oh is primarily used as a building block in the synthesis of peptides . It is an orthogonally protected amino acid building block, meaning it can be selectively modified without affecting other parts of the molecule .

Mode of Action

The compound interacts with its targets through a process known as solid-phase peptide synthesis (SPPS) . During SPPS, this compound is coupled to the growing peptide chain. It has been observed that this compound shows abnormally poor coupling efficiency during spps .

Biochemical Pathways

This compound is involved in the biochemical pathway of peptide synthesis . It undergoes rapid lactamization under a series of conditions with various coupling reagents . This lactamization process can affect the efficiency of peptide synthesis.

Pharmacokinetics

It is known that the compound is stable at room temperature .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the compound undergoes rapid lactamization under certain conditions, which can affect its coupling efficiency . Therefore, careful control of the reaction conditions is necessary to optimize the use of this compound in peptide synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-dab-oh typically involves the protection of the amino group of an amino acid. One common method is the mixed anhydride method, which uses isobutoxycarbonyl chloride and sodium azide . Another method involves the use of acid chlorides . These methods result in the formation of stable crystalline solids that can be stored at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which can handle the repetitive steps of amino acid coupling and deprotection efficiently. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product.

Análisis De Reacciones Químicas

Types of Reactions

Fmoc-dab-oh undergoes several types of chemical reactions, including:

Oxidation: This reaction can modify the side chains of the amino acid, potentially altering its properties.

Reduction: This reaction can be used to remove protective groups or reduce disulfide bonds in peptides.

Substitution: This reaction involves the replacement of one functional group with another, often used in the modification of peptides.

Common Reagents and Conditions

Common reagents used in these reactions include sodium azide, isobutoxycarbonyl chloride, and various acid chlorides . The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions are typically modified peptides or amino acids with specific protective groups removed or altered. These products are then used in further synthesis or research applications.

Comparación Con Compuestos Similares

Similar Compounds

- (9H-Fluoren-9-ylmethoxy)carbonyl]amino}methyl)boronic acid

- 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(methylamino)benzoic acid

- 6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1-naphthoic acid

Uniqueness

Fmoc-dab-oh is unique due to its specific structure, which provides stability and ease of removal of the protective group. This makes it particularly useful in peptide synthesis, where selective protection and deprotection of amino groups are crucial.

Actividad Biológica

Fmoc-Dab-OH, or N-alpha-(9-Fluorenylmethyloxycarbonyl)-D-2,4-diaminobutyric acid, is a derivative of the amino acid 2,4-diaminobutyric acid (Dab). It is primarily used in peptide synthesis due to its protective Fmoc group, which shields the amino group during chemical reactions. This compound has garnered attention for its potential biological activities, particularly in therapeutic applications.

- Molecular Formula : C19H20N2O4

- Molecular Weight : 340.37 g/mol

- Structure : The presence of the Fmoc group allows for selective reactions during peptide synthesis while maintaining the integrity of the amino acid backbone.

Biological Applications

This compound and its derivatives have been investigated for various biological activities, including:

- Antimicrobial Activity : Research indicates that peptides synthesized using this compound exhibit promising antimicrobial properties. For instance, analogs of cathelicidin peptides incorporating Fmoc-Dab showed effective inhibition against multi-drug-resistant bacteria, with minimum inhibitory concentrations (MICs) ranging from 2 to 8 μM depending on the specific peptide structure and conditions used in assays .

- Peptide Synthesis : As a building block in solid-phase peptide synthesis (SPPS), this compound has been shown to facilitate the formation of complex peptide structures. However, studies have noted challenges such as poor coupling efficiency and rapid lactamization under certain conditions, necessitating optimized protocols for effective incorporation .

- Potential Therapeutic Uses : Compounds containing Dab have been explored for their roles in various therapeutic areas, including cancer treatment and immune modulation. The structural versatility of Dab allows for modifications that can enhance biological activity and specificity towards target cells.

Case Studies

- Antimicrobial Peptides : A study demonstrated that peptides synthesized with Fmoc-Dab exhibited significant antimicrobial activity against Pseudomonas aeruginosa and Escherichia coli. The incorporation of Dab improved the stability and efficacy of these peptides in physiological conditions, highlighting its potential as a key component in therapeutic development .

- Solid-Phase Synthesis Challenges : Another investigation revealed that while Fmoc-Dab can be effectively used in SPPS, it often requires careful handling to avoid unwanted side reactions such as lactamization. The study proposed alternative coupling reagents and methods to enhance incorporation efficiency .

Data Tables

| Property | This compound |

|---|---|

| Molecular Formula | C19H20N2O4 |

| Molecular Weight | 340.37 g/mol |

| Antimicrobial Activity | MIC 2-8 μM against resistant strains |

| Synthesis Method | Solid-phase peptide synthesis (SPPS) |

| Study Focus | Findings |

|---|---|

| Antimicrobial Activity | Effective against P. aeruginosa |

| Coupling Efficiency | Poor under standard conditions |

| Structural Modifications | Enhanced activity with lactam bridges |

Propiedades

IUPAC Name |

(2S)-4-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O4/c20-10-9-17(18(22)23)21-19(24)25-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11,20H2,(H,21,24)(H,22,23)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZDRDGKSMGGBDI-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30427160 | |

| Record name | (2S)-4-Amino-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161420-87-7 | |

| Record name | (2S)-4-Amino-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.